molecular formula C14H13NO3 B13011254 Ethyl 2-phenoxynicotinate

Ethyl 2-phenoxynicotinate

Cat. No.: B13011254
M. Wt: 243.26 g/mol
InChI Key: UZNIOOCTUGNFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-phenoxynicotinate typically involves the esterification of 2-phenoxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. This would include the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-phenoxynicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-phenoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-phenoxynicotinate involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, thereby influencing metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-phenoxynicotinate is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and biological activities. This structural feature enhances its ability to interact with specific enzymes and receptors, making it a valuable compound in research .

Biological Activity

Ethyl 2-phenoxynicotinate (EPN) is a compound of interest due to its potential pharmacological properties, particularly in the realms of antioxidant, anticancer, analgesic, and anti-inflammatory activities. This article aims to synthesize existing research findings on the biological activity of EPN, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

EPN is a derivative of nicotinic acid, characterized by the presence of a phenoxy group at the 2-position. The synthesis typically involves esterification reactions where nicotinic acid derivatives are reacted with phenolic compounds. The structure can be represented as follows:

C12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_2

1. Antioxidant Activity

Recent studies have demonstrated that EPN exhibits significant antioxidant properties. In vitro assays measuring superoxide dismutase (SOD) levels indicated that EPN's antioxidant capacity is comparable to that of ascorbic acid . This suggests that EPN could play a role in reducing oxidative stress, which is implicated in various diseases.

2. Anticancer Potential

EPN has shown promising results in anticancer research. A study evaluating various nicotinic acid derivatives found that compounds similar to EPN exhibited selective inhibitory effects against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The most active derivatives showed IC50 values as low as 0.068 μM against specific cancer cell lines, indicating a potent cytotoxic effect . Furthermore, the ability of EPN to induce apoptosis was evidenced by increased caspase-3 levels in treated cells.

3. Analgesic and Anti-inflammatory Effects

In animal models, EPN and its derivatives have demonstrated analgesic activity ranging from 22.2% to 73.7% reduction in pain responses compared to control groups . Notably, some derivatives showed analgesic effects comparable to standard analgesics like mefenamic acid. The anti-inflammatory properties were also assessed through various assays, indicating that EPN could be beneficial in managing pain and inflammation.

Table 1: Summary of Biological Activities of this compound

Activity TypeAssay MethodologyResultsReference
AntioxidantSOD Level MeasurementComparable to ascorbic acid
AnticancerCytotoxicity Assay (IC50)IC50 = 0.068 μM against VEGFR-2
AnalgesicWrithing Response Test61.7% - 73.7% pain reduction
Anti-inflammatoryInflammatory Response AssaysSignificant reduction in markers

The biological activities of EPN can be attributed to several mechanisms:

  • Antioxidant Mechanism : EPN likely mitigates oxidative stress by enhancing endogenous antioxidant enzyme activity, particularly SOD.
  • Cytotoxic Mechanism : The inhibition of VEGFR-2 suggests that EPN may disrupt angiogenesis in tumors, leading to reduced tumor growth.
  • Pain Relief Mechanism : The analgesic effects are possibly mediated through central and peripheral pathways affecting pain perception.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that EPN has favorable absorption characteristics with low toxicity profiles at therapeutic doses . It is crucial for future studies to further explore its bioavailability and metabolism to optimize therapeutic applications.

Properties

IUPAC Name

ethyl 2-phenoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-17-14(16)12-9-6-10-15-13(12)18-11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNIOOCTUGNFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.